molecular formula C16H15N3O3 B11974132 N'-(1-(4-Methylphenyl)ethylidene)-3-nitrobenzohydrazide CAS No. 26707-18-6

N'-(1-(4-Methylphenyl)ethylidene)-3-nitrobenzohydrazide

Cat. No.: B11974132
CAS No.: 26707-18-6
M. Wt: 297.31 g/mol
InChI Key: ZQPZMUGGEJZLNN-SFQUDFHCSA-N
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Description

N’-(1-(4-Methylphenyl)ethylidene)-3-nitrobenzohydrazide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-(4-Methylphenyl)ethylidene)-3-nitrobenzohydrazide typically involves the condensation reaction between 4-methylacetophenone and 3-nitrobenzohydrazide in the presence of a catalytic amount of glacial acetic acid. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from an appropriate solvent .

Industrial Production Methods

While specific industrial production methods for N’-(1-(4-Methylphenyl)ethylidene)-3-nitrobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N’-(1-(4-Methylphenyl)ethylidene)-3-nitrobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The hydrazone moiety can be reduced to form corresponding hydrazines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions can be facilitated by reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Introduction of various substituents on the aromatic rings, depending on the electrophile used.

Scientific Research Applications

N’-(1-(4-Methylphenyl)ethylidene)-3-nitrobenzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(1-(4-Methylphenyl)ethylidene)-3-nitrobenzohydrazide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby inhibiting their activity. The nitro group can also participate in redox reactions, generating reactive oxygen species (ROS) that can induce cellular damage and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-N’-(1-(4-methylphenyl)ethylidene)benzohydrazide
  • 2-(4-Methylphenyl)-N’-(1-(4-methylphenyl)ethylidene)-4-quinolinecarbohydrazide

Uniqueness

N’-(1-(4-Methylphenyl)ethylidene)-3-nitrobenzohydrazide is unique due to the presence of both a nitro group and a hydrazone moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

26707-18-6

Molecular Formula

C16H15N3O3

Molecular Weight

297.31 g/mol

IUPAC Name

N-[(E)-1-(4-methylphenyl)ethylideneamino]-3-nitrobenzamide

InChI

InChI=1S/C16H15N3O3/c1-11-6-8-13(9-7-11)12(2)17-18-16(20)14-4-3-5-15(10-14)19(21)22/h3-10H,1-2H3,(H,18,20)/b17-12+

InChI Key

ZQPZMUGGEJZLNN-SFQUDFHCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])/C

Canonical SMILES

CC1=CC=C(C=C1)C(=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C

Origin of Product

United States

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